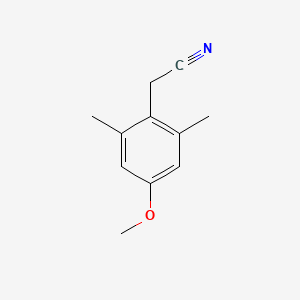

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

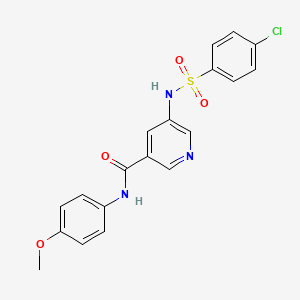

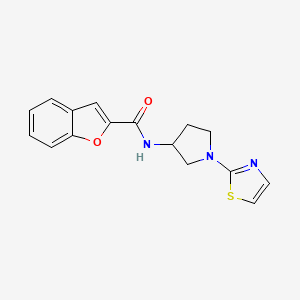

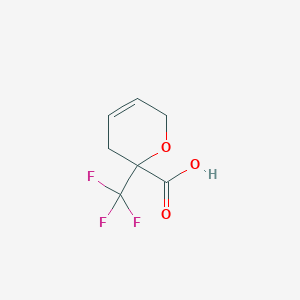

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is also known by the synonyms Benzeneacetonitrile, 4-methoxy-2,6-dimethyl- .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, one methoxy group, and an acetonitrile group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 313.8±37.0 °C and a predicted density of 1.017±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Polymerization Enhancement

The oxidative polymerization of 2,6-dimethylphenol, which shares structural similarities with 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile, demonstrates a significant increase in polymerization rate when catalyzed by copper complexes in the presence of acetonitrile. Acetonitrile acts as a labile ligand for copper, preventing catalyst poisoning through hydrolysis, highlighting its role in enhancing polymerization processes (Gamez et al., 2001).

Electrochemical Oxidation Studies

Electrochemical studies on derivatives of dimethylphenol in acetonitrile reveal insights into the oxidation products and mechanisms, offering potential applications in chemical synthesis and modification. The formation of products from phenoxy radicals or phenoxonium ions during oxidation showcases the complex reactions that can be facilitated by acetonitrile as a solvent (Richards & Evans, 1977).

Synthesis Applications

The use of acetonitrile as a solvent in various synthesis reactions demonstrates its utility in creating complex organic compounds. For instance, the paired electrosynthesis in acetonitrile can yield specific pyridine derivatives, indicating the solvent's role in facilitating unique synthetic pathways (Batanero et al., 2002). Furthermore, the synthesis of N-substituted bis-phenols and their precursors for triarylmethane cations, with acetonitrile influencing the crystal structure and reaction outcomes, illustrates the compound's versatility in synthetic chemistry (Sarma et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methoxy-2,6-dimethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-6-10(13-3)7-9(2)11(8)4-5-12/h6-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOYUTHESHEZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC#N)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfonyl]quinoxaline](/img/structure/B2860957.png)

![2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2860958.png)

![Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2860967.png)

![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)

![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)